
Beauverolides
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Beauverolides are a group of hydrophobic cyclodepsipeptides produced by the entomopathogenic fungus Beauveria bassiana. These compounds are known for their ability to inhibit sterol O-acyltransferases and calmodulin, which play crucial roles in various biological processes. This compound have garnered significant attention due to their potential therapeutic applications, particularly in the treatment of Alzheimer’s disease and atherosclerosis .
準備方法
Synthetic Routes and Reaction Conditions: Beauverolides can be synthesized through various methods, including solid-phase peptide synthesis and solution-phase synthesis. The synthetic routes typically involve the formation of peptide bonds between amino acids and the incorporation of hydroxy acids to form the cyclodepsipeptide structure. The reaction conditions often require the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate peptide bond formation .
Industrial Production Methods: Industrial production of this compound involves the fermentation of Beauveria bassiana under controlled conditions. The fungus is cultured in a nutrient-rich medium, and the this compound are extracted from the fermentation broth using organic solvents. The extracted compounds are then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) .
化学反応の分析
Types of Reactions: Beauverolides undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the structure of this compound to enhance their biological activity or to study their mechanism of action.
Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .
Major Products Formed: The major products formed from the chemical reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield dehydroxylated products .
科学的研究の応用
Beauverolides have a wide range of scientific research applications, including their use in chemistry, biology, medicine, and industry. In chemistry, this compound are studied for their unique cyclodepsipeptide structure and their ability to form gels in aqueous solutions. In biology, they are used to investigate the inhibition of sterol O-acyltransferases and calmodulin, which are involved in cholesterol metabolism and calcium signaling, respectively .
In medicine, this compound have shown promise in the treatment of Alzheimer’s disease by reducing senile plaques and in preventing foam cell formation in atherosclerosis. Additionally, this compound are being explored as potential biopesticides due to their ability to inhibit the growth of insect pests .
作用機序
The mechanism of action of beauverolides involves the inhibition of sterol O-acyltransferases and calmodulin. Sterol O-acyltransferases are enzymes that catalyze the esterification of cholesterol, a critical step in cholesterol metabolism. By inhibiting these enzymes, this compound reduce the formation of cholesterol esters, which can help prevent the development of atherosclerosis .
Calmodulin is a calcium-binding protein that regulates various cellular processes, including muscle contraction, cell division, and signal transduction. This compound inhibit calmodulin by binding to its calcium-binding sites, thereby disrupting its function and affecting calcium signaling pathways .
類似化合物との比較
Beauverolides are structurally similar to other cyclodepsipeptides such as beauvericin, bassianin, and bassianolide. this compound are unique in their ability to inhibit both sterol O-acyltransferases and calmodulin, whereas other cyclodepsipeptides may target different enzymes or pathways .
List of Similar Compounds:- Beauvericin
- Bassianin
- Bassianolide
- Tenellin
- Oosporein
- Oxalic acid
This compound stand out due to their dual inhibitory action and their potential therapeutic applications in treating Alzheimer’s disease and atherosclerosis.
特性
CAS番号 |
62995-90-8 |
|---|---|
分子式 |
C27H41N3O5 |
分子量 |
487.6 g/mol |
IUPAC名 |
9-benzyl-13-hexyl-6-methyl-3-(2-methylpropyl)-1-oxa-4,7,10-triazacyclotridecane-2,5,8,11-tetrone |
InChI |
InChI=1S/C27H41N3O5/c1-5-6-7-11-14-21-17-24(31)29-22(16-20-12-9-8-10-13-20)26(33)28-19(4)25(32)30-23(15-18(2)3)27(34)35-21/h8-10,12-13,18-19,21-23H,5-7,11,14-17H2,1-4H3,(H,28,33)(H,29,31)(H,30,32) |
InChIキー |
YUJXCNCSPRKCFX-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)CC(C)C)C)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


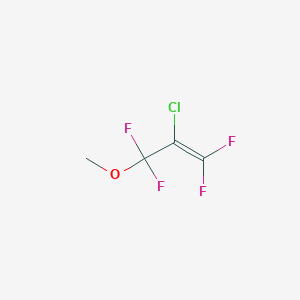
![3-[(Benzylsulfanyl)methyl]cyclopentan-1-one](/img/structure/B14515216.png)
![3-(Butanoyloxy)-1-methyl-1-azabicyclo[2.2.2]octan-1-ium iodide](/img/structure/B14515219.png)
![6-[5-(4-Bromophenyl)furan-2-yl]-1,2,4-triazin-3(2H)-one](/img/structure/B14515220.png)
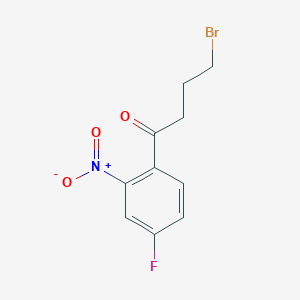
![N-(2-chloroethyl)-N-[2-[2-chloroethyl(nitroso)amino]ethyl]nitrous amide](/img/structure/B14515227.png)
![2-(2-Methylphenyl)-4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14515232.png)
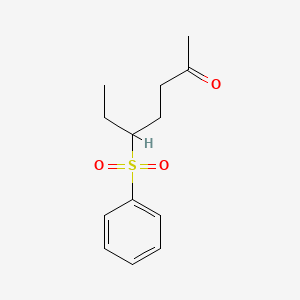
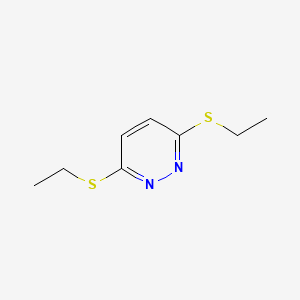

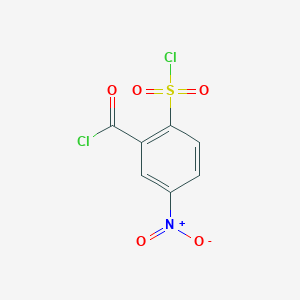
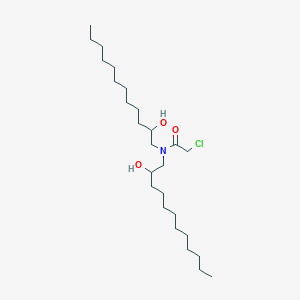
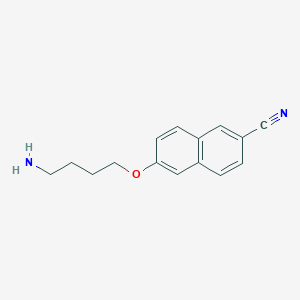
![5-Bromo-2,3-dimethylnaphtho[1,2-B]thiophene](/img/structure/B14515271.png)
